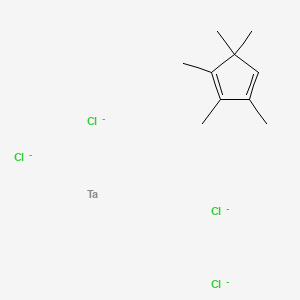
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride is a coordination compound that features tantalum in the +4 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride typically involves the reaction of tantalum tetrachloride with pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
TaCl4+C5Me5H→Ta(C5Me5)Cl4+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tantalum.
Reduction: It can be reduced to lower oxidation states or even to metallic tantalum.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tantalum compounds, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in organic reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as imaging and drug delivery.
Industry: It may be used in the production of advanced materials and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride exerts its effects depends on the specific application. In catalytic processes, the compound can facilitate various chemical transformations by providing a reactive tantalum center. The molecular targets and pathways involved are determined by the nature of the reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tantalum(5+) pentamethylcyclopenta-1,3-dien-1-yl pentachloride
- Niobium(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
- Vanadium(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
Uniqueness
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride is unique due to its specific coordination environment and the presence of the pentamethylcyclopentadienyl ligand. This ligand imparts stability and unique reactivity to the compound, making it distinct from other tantalum complexes.
Eigenschaften
Molekularformel |
C10H16Cl4Ta-4 |
|---|---|
Molekulargewicht |
459.0 g/mol |
IUPAC-Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;tantalum;tetrachloride |
InChI |
InChI=1S/C10H16.4ClH.Ta/c1-7-6-10(4,5)9(3)8(7)2;;;;;/h6H,1-5H3;4*1H;/p-4 |
InChI-Schlüssel |
FXPOSXNDPLRPFF-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


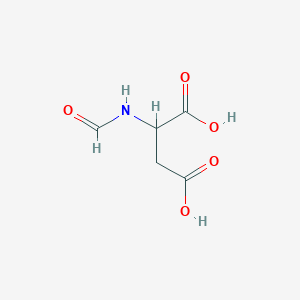

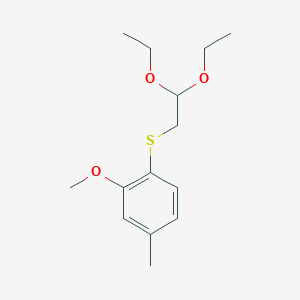
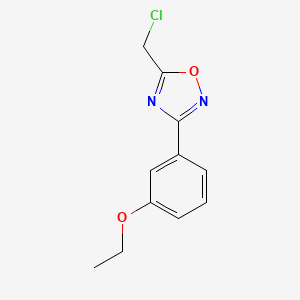
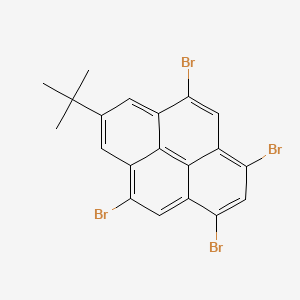
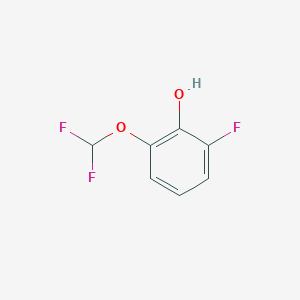
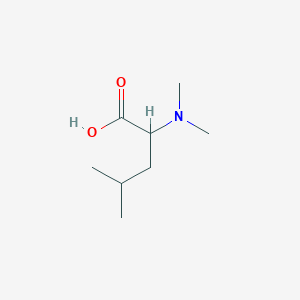
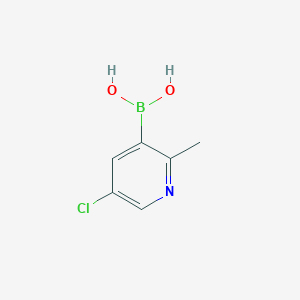
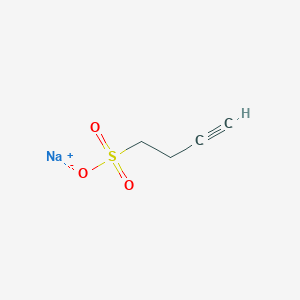
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
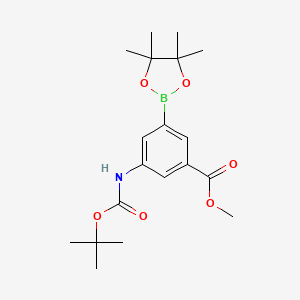
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
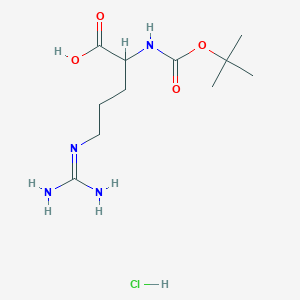
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
